molecular formula C23H25N3O3S2 B2653579 4-(N,N-diallylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide CAS No. 892844-10-9

4-(N,N-diallylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2653579
CAS No.: 892844-10-9
M. Wt: 455.59
InChI Key: MZZQHUYOMYHNFQ-UHFFFAOYSA-N
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Description

4-(N,N-diallylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H25N3O3S2 and its molecular weight is 455.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds incorporating thiazole and benzamide structures have been synthesized and evaluated for their antimicrobial properties. For instance, a study by Bikobo et al. (2017) discusses the synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, showing potent antimicrobial activity against Gram-positive and Gram-negative bacterial strains, as well as fungal strains. Some synthesized molecules exhibited higher potency than reference drugs, particularly against Gram-positive strains, highlighting their potential as novel antimicrobial agents (D. Bikobo et al., 2017).

Anticancer Activity

Research into thiazole and benzamide derivatives has also extended into anticancer activity. For example, the synthesis and evaluation of novel benzenesulfonamide derivatives by Fahim and Shalaby (2019) demonstrated significant in vitro antitumor activity against HepG2 and MCF-7 cell lines. These findings support the potential therapeutic application of these compounds in cancer treatment (Asmaa M. Fahim & Mona A. Shalaby, 2019).

Heterocyclic Synthesis

The synthesis of heterocyclic skeletons, such as thiazolepyridine conjugated benzamides, represents another application area. These compounds, synthesized through green chemistry approaches, have shown moderate antibacterial activity, indicating their relevance in the development of new antibacterial agents. The one-pot synthesis method offers a sustainable and economical approach to producing these compounds, suggesting a promising avenue for future drug development (Chepyala Karuna et al., 2021).

Green Chemistry in Synthesis

A focus on environmentally friendly synthesis methods has led to the development of green chemistry approaches for synthesizing benzamide derivatives. For instance, the reaction of carboxylic acid hydrazides with carbonothioyldisulfanediyl diacetic acid in water represents a green synthesis method for producing N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) carboxamides, adhering to green chemistry principles (V. Horishny & V. Matiychuk, 2020).

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S2/c1-5-13-26(14-6-2)31(28,29)19-10-7-17(8-11-19)22(27)25-23-24-20-12-9-18(16(3)4)15-21(20)30-23/h5-12,15-16H,1-2,13-14H2,3-4H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZQHUYOMYHNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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